1,1-Dimethoxyethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1000 mg/mL at 25 °C

ETHER; VERY SOL IN ACETONE

Miscible with water, alcohol, chloroform, ether.

miscible with water, organic solvent, oils

miscible (in ethanol)

Synonyms

Canonical SMILES

Solvent

Due to its mild polarity and volatility, 1,1-dimethoxyethane can sometimes be used as a solvent in specific research applications. However, other more common solvents are typically preferred ().

Organic Synthesis

As an acetal, 1,1-dimethoxyethane can be a protecting group for carbonyl functionalities (aldehydes and ketones) in organic synthesis. This allows for selective manipulation of other parts of the molecule without affecting the carbonyl group. However, other protecting groups are often more convenient or selective for this purpose ().

Biomarker Research

1,1-Dimethoxyethane has been identified as a metabolite in some fruits, such as blackberries and figs (). This suggests potential use as a biomarker for the consumption of these foods. However, more research is needed to validate its effectiveness for this purpose.

- Origin:

- Can be synthesized from acetaldehyde and methanol in an acid-catalyzed reaction [1].

- May also be produced as a byproduct in some biological processes [2].

- Significance in scientific research:

- Primarily used as a solvent in various scientific applications due to its unique properties [1, 3].

- Has potential applications in organic synthesis as a protecting group for carbonyl functionalities [1].

Citation:

[Applications of Ionic Liquids in Science and Technology] by Thomas Welton (Editor)

Molecular Structure Analysis

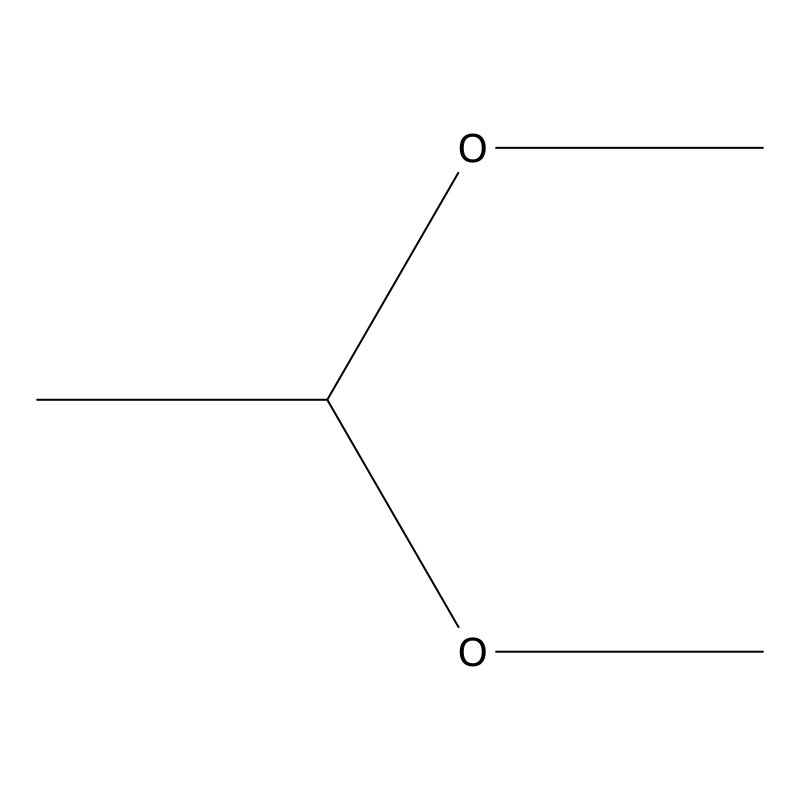

- 1,1-Dimethoxyethane has the chemical formula C₄H₁₀O₂.

- It features a central acetal group (C-O-C) with two methoxy groups (CH₃-O-) attached to the same carbon atom.

- This structure results in several notable aspects:

- Polarity: The presence of ether (C-O-C) and methoxy groups makes the molecule moderately polar, influencing its solubility in various solvents [1].

- Acetal functionality: The acetal group is a protected form of a carbonyl group (C=O). This property makes 1,1-dimethoxyethane useful in organic synthesis [1].

Citation:

Chemical Reactions Analysis

Synthesis:

- As mentioned earlier, 1,1-dimethoxyethane can be synthesized from acetaldehyde and methanol in an acid-catalyzed reaction [1].

CH₃CHO + 2CH₃OH → CH₃CH(OCH₃)₂ + H₂O (Equation 1)

Decomposition:

- In acidic or basic conditions, 1,1-dimethoxyethane can hydrolyze back to acetaldehyde and methanol [1].

CH₃CH(OCH₃)₂ + H₂O → CH₃CHO + 2CH₃OH (Equation 2)

Citation:

Note

Physical And Chemical Properties Analysis

- Melting point: -43 °C [1]

- Boiling point: 63 °C [1]

- Solubility: Miscible with water, ethanol, and most common organic solvents [1]

- Appearance: Colorless liquid with a sweet odor [1]

Citation:

- 1,1-Dimethoxyethane is considered a flammable liquid [1].

- It is important to handle it with proper precautions in a well-ventilated area.

- Specific data on toxicity is not readily available.

The enthalpy change for this reaction has been measured as approximately 35.7 kJ/mol . Additionally, it can react violently with strong oxidizing agents, highlighting its flammability and the need for careful handling .

While 1,1-Dimethoxyethane has been detected in various biological contexts, detailed studies on its biological activity remain limited. It has been noted that this compound may exhibit some toxicity when inhaled or upon skin contact, necessitating caution in its use . Its sweet taste and odor make it a candidate for flavoring agents in food products, although quantification of its presence in biological samples is not well established.

Several methods exist for synthesizing 1,1-Dimethoxyethane:

- Catalytic Reaction: One common method involves the catalytic reaction of acetylene with methanol to produce 1,1-Dimethoxyethane as a byproduct .

- Fixed Bed Reactor: Another approach utilizes a fixed bed adsorptive reactor where acetaldehyde and methanol are reacted over Amberlyst-15 resin .

- Hydrolysis: Hydrolysis of dimethyl acetal can also yield 1,1-Dimethoxyethane under controlled conditions.

These methods reflect the compound's versatility in synthetic organic chemistry.

Research indicates that 1,1-Dimethoxyethane can interact with various substances. It can form addition complexes with strong acids and salts with weak bases. Moreover, it is crucial to avoid contact with strong oxidizing agents due to the risk of violent reactions . Understanding these interactions is vital for ensuring safety during handling and application.

Several compounds share structural similarities with 1,1-Dimethoxyethane. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Dimethyl Acetal | C4H10O2 | Similar structure; used as a solvent and flavoring agent |

| Diethyl Ether | C4H10O | Commonly used solvent; less polar than 1,1-Dimethoxyethane |

| Ethylene Glycol Dimethyl Ether | C4H10O2 | Used in batteries; higher boiling point than 1,1-Dimethoxyethane |

These compounds exhibit unique properties that differentiate them from 1,1-Dimethoxyethane while maintaining similar functional groups or structures.

Physical Description

Liquid

volatile colourless liquid with a sharp, green, ethereal odou

Color/Form

MOBILE LIQ

XLogP3

Boiling Point

Flash Point

Vapor Density

Density

0.850-0.860

Odor

GREEN VEGETABLE ODOR

Melting Point

Mp -113.2 °

-113.2°C

UNII

GHS Hazard Statements

Vapor Pressure

171.18 mm Hg at 25 °C

Pictograms

Flammable

Other CAS

25154-53-4

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

...FROM ACETALDEHYDE AND METHANOL.

REACTION OF ACETYLENE WITH METHANOL IN THE PRESENCE OF BORON TRIFLUORIDE & MERCURIC OXIDE CATALYST; REACTION OF ACETALDEHYDE WITH METHANOL IN THE PRESENCE OF GLACIAL ACETIC ACID

General Manufacturing Information

NON-ALCOHOLIC BEVERAGES, ICE CREAM, ICES, GELATINS AND PUDDINGS, JELLIES, PRESERVES, SPREADS 3.0 PPM; CANDY, BAKED GOODS 6.0 PPM

A SYNTHETIC FLAVOR SUBSTANCE RESEMBLING FRUIT FLAVORS.